![molecular formula C19H18N4O3S B4166676 methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate](/img/structure/B4166676.png)
methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate
Overview
Description
Methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate, also known as PTBA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTBA belongs to the class of compounds known as benzamides, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate is not fully understood, but it is believed to act by inhibiting various enzymes and receptors. methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter involved in various physiological processes. methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to an increase in the expression of various genes, which may contribute to the therapeutic effects of methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate.
Biochemical and Physiological Effects:
methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various tumor cell lines, including breast cancer, lung cancer, and prostate cancer. methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate has also been shown to exhibit antifungal activity against various fungal strains, including Candida albicans. Additionally, methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus. methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate has also been shown to exhibit neuroprotective effects, as it has been shown to protect against oxidative stress-induced neuronal damage.
Advantages and Limitations for Lab Experiments
Methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate has several advantages for lab experiments. It is a relatively stable compound that can be synthesized in large quantities. It is also soluble in various solvents, making it suitable for various experimental setups. However, methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. Additionally, methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate has not been extensively studied in vivo, making it difficult to assess its potential therapeutic applications.
Future Directions
Methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate has several potential future directions for scientific research. It can be further studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate can be studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage. Further research can also be conducted to understand the mechanism of action of methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate and its potential therapeutic applications.
Scientific Research Applications
Methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, methyl 4-({2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzoate has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
methyl 4-[2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-13(17(24)21-15-10-8-14(9-11-15)18(25)26-2)27-19-20-12-23(22-19)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABTWPWKQCOLSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)SC2=NN(C=N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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